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Disila carbene

Cat. No.: B14357599
M. Wt: 69.19 g/mol
InChI Key: XDAXUMLTOIRABF-UHFFFAOYSA-N
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Description

Disila carbene is a sophisticated reagent featuring a carbene center with two silicon atoms, offering unique reactivity for advanced chemical research. Its primary research value lies in the field of silicon surface chemistry, particularly for probing surface passivation mechanisms of silicon wafers, a critical process in electronic device fabrication. Studies demonstrate that this compound reacts with water to produce a co-crystallized mixture of a hydrated silanone and its silanol analog, providing a molecular model for understanding the interaction of water with partially oxidized silicon surfaces . This makes it an invaluable tool for materials scientists investigating the fundamental properties of silicon. The compound's utility extends to its role as a precursor for studying elusive silicon oxides and reactive intermediates. Furthermore, the bonding in related disila compounds has been characterized to reveal a complex electronic structure stabilized by significant coulombic and orbital interactions . As a reagent, this compound enables investigations into the fundamental chemistry of low-valent silicon clusters and their potential application in stabilizing otherwise highly reactive species, mirroring the broader utility of cyclic alkyl(amino) carbene (CAAC) ligands in main-group chemistry . This product is intended for research purposes only by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHSi2 B14357599 Disila carbene

Properties

Molecular Formula

CHSi2

Molecular Weight

69.19 g/mol

InChI

InChI=1S/CHSi2/c2-1-3/h1H

InChI Key

XDAXUMLTOIRABF-UHFFFAOYSA-N

Canonical SMILES

C(=[Si])[Si]

Origin of Product

United States

Synthetic Methodologies for Disila Carbenes and Their Precursors

Precursor Synthesis and Derivatization

The generation of precursors is a critical first step towards the isolation and study of disila carbenes. These methods often involve the transformation of stable organosilicon compounds into species that can be readily converted to the target disila carbenes.

Generation from Organosilicon Compounds (e.g., Disilynes, Disilanes)

The synthesis of precursors for disila carbenes can be achieved from various organosilicon compounds, with disilynes and disilanes being notable starting materials. The activation of the Si-Si bond in these compounds is a key strategy. For instance, the reductive dehalogenation of tribromosilanes can lead to the in-situ generation of amido-substituted disilynes. researchgate.net These transient disilynes can then be trapped with reagents like ethylene (B1197577) to form cycloaddition products. researchgate.net

Disilanes also serve as versatile precursors. An electrochemical approach has been developed for the synthesis of disilanes and oligosilanes through the reductive activation of chlorosilanes. This method allows for the efficient and selective generation of silyl (B83357) anion intermediates, which can then undergo heterocoupling to form a variety of disilanes, including asymmetrical ones.

Another approach involves the reaction of a base-stabilized disilylene, which can be prepared through the reduction of a suitable silane (B1218182) precursor. core.ac.uk This disilylene can then undergo rearrangement or further reaction to generate silylene species. For example, heating a phosphinoamidinato-stabilized disilylene can induce its rearrangement into a silylene. core.ac.uk

The following table summarizes selected examples of disilane (B73854) synthesis from chlorosilane precursors using an electrochemical method.

EntryChlorosilane 1Chlorosilane 2ProductYield (%)Selectivity
B1PhMe2SiClHMe2SiClPhMe2Si-SiMe2H85>20:1
B2Ph2MeSiClHMe2SiClPh2MeSi-SiMe2H82>20:1
B3Ph3SiClHMe2SiClPh3Si-SiMe2H78>20:1
B7PhMe2SiClMe3SiClPhMe2Si-SiMe3757:1

Table 1: Examples of Asymmetric Disilane Synthesis via Electrochemical Cross-Coupling of Chlorosilanes.

Utilization of Silicon-Containing Diazo Compounds (Analogous to C-Carbene Precursors)

The use of diazo compounds as carbene precursors is a well-established strategy in organic chemistry. researchgate.netnih.gov By analogy, silicon-containing diazo compounds present a potential route to silylenes, the silicon analogues of carbenes. Diazo compounds are valued for their ability to generate carbenes under various conditions, including thermal, photochemical, or metal-catalyzed reactions. researchgate.netmdpi.com

The insertion of carbenes, generated from diazo compounds, into Si-H bonds is a known reaction for forming C-Si bonds and has been utilized in the synthesis of silicon-stereogenic silanes. This highlights the reactivity of diazo-derived carbenes with silicon hydrides. While the direct generation of disila carbenes from silicon-containing diazo compounds is a less explored area, the principles of carbene generation from diazo precursors provide a conceptual framework. The synthesis of novel silacycles can be achieved through processes involving metal-catalyzed carbene insertion into C-Si bonds of silacyclobutanes, using N-sulfonyl hydrazones as carbene precursors. researchgate.net

Research has demonstrated enantioselective intermolecular diarylcarbene insertion into Si-H bonds, catalyzed by dirhodium(II) carboxylates, to produce enantioenriched silicon-stereogenic silanes. The following table shows the effect of different diazo compounds on the enantioselectivity of this reaction.

Diazo CompoundProductYield (%)Enantiomeric Ratio (er)
2a 4a 9881:19
2b 4b 4581:19
2c 4c 9176:24

Table 2: Enantioselective Si-H Insertion with Symmetrical Diazo Compounds.

Direct Synthesis Approaches for Disila Carbenes

Direct synthesis methods aim to generate and stabilize the divalent disila carbene species itself, often through the use of carefully designed ligands or specific reaction conditions that prevent decomposition or oligomerization.

Ligand-Stabilized Disila Carbenes and Related Analogues

A significant breakthrough in the chemistry of divalent silicon has been the stabilization of silylenes using N-heterocyclic carbenes (NHCs) and related ligands. acs.orgwikipedia.org These ligands act as strong σ-donors, stabilizing the electron-deficient silicon center. This strategy has led to the isolation of a variety of stable low-valent silicon compounds. researchgate.netmdpi.com

An example is the synthesis of an NHC-stabilized disilavinylidene, which was achieved in a two-step process. The first step involved the reaction of SiBr2(SIdipp) with a 1,2-dibromodisilene to produce an NHC-stabilized bromo(silyl)silylene. This intermediate was then reduced to yield the target disilavinylidene. Similarly, carbene-stabilized bis-silylenes have been synthesized through the reductive elimination of HCl from trichlorosilane (B8805176) in the presence of an NHC. uga.edu

The electronic properties and steric bulk of the stabilizing ligand are crucial. Cyclic (alkyl)(amino)carbenes (CAACs), for instance, are stronger σ-donors and π-acceptors than classical NHCs, which allows them to stabilize highly reactive low-valent complexes. wikipedia.org

Coordination Chemistry Routes to Divalent Silicon Species

Coordination chemistry provides a powerful avenue for the synthesis and stabilization of divalent silicon species. researchgate.netmdpi-res.com By coordinating the silicon center to a transition metal or other ligands, its reactivity can be modulated, and otherwise transient species can be isolated. researchgate.net The coordination chemistry of silicon is almost exclusively based on silicon(IV), but a small number of molecular complexes containing silicon(II) have been prepared, typically with strong σ-donating and sterically demanding ligands like N-heterocyclic carbenes. acs.org

The synthesis of NHC-coordinated silicon compounds can be achieved through methods such as the dehydrobromination of an Eind-substituted dibromohydrosilane with NHCs. mdpi-res.com Another route involves the oxidative addition of a silylene into the Ge-Cl bond of an NHC-complex of germanium(II) dichloride to produce an NHC-adduct of chlorogermylene adjacent to a SiN2C2 ring. mdpi.com

The following table presents data for a synthesized bis(carbene) ligand precursor incorporating a silicon atom in the linker.

CompoundFormula1H NMR (N2CH) (ppm)13C NMR (N2C) (ppm)29Si NMR (ppm)
2f C22H38N4I2Si9.82134.03.00

Table 3: Spectroscopic Data for a Bis(imidazolium salt) Precursor to a Silicon-Containing Bis(NHC) Ligand. rsc.org

Electrochemical Generation of Silicon Carbene Analogues

Electrochemical methods offer a selective and mild alternative to chemical reagents for the generation of reactive species. researchgate.net These techniques have been applied to the generation of carbenes and their analogues. researchgate.net The electrochemical reduction of specific precursors can lead to the formation of divalent silicon species.

For example, the electrochemical properties of N-heterocyclic silylenes (NHSi's) have been investigated using cyclic voltammetry. acs.org These studies have shown that NHSi's can undergo reduction, and good correlations have been found between experimental oxidation potentials and those calculated by density functional theory. acs.org The electrochemical reduction of aryl derivatives of methanol (B129727) has been shown to proceed via a mechanism that involves the formation of a radical anion and subsequent bond cleavage, a process that could be conceptually extended to silicon analogues. researchgate.net

A general electrochemical approach for the synthesis of disilanes from chlorosilanes has been developed, which proceeds through the generation of silyl anion intermediates. This highlights the potential of electrochemistry to generate reactive silicon species that can serve as precursors to disila carbenes.

Advanced Steric and Electronic Stabilization Strategies for Isolable Disila Carbenes

The inherent reactivity of disila carbenes, the silicon analogues of carbenes, necessitates sophisticated stabilization strategies to enable their isolation and characterization. These strategies primarily revolve around two key principles: kinetic stabilization through sterically demanding substituents and thermodynamic stabilization via electronic effects. Advanced methodologies often employ a combination of both to successfully create isolable disila carbenes, more commonly referred to in the scientific literature as silylenes.

Steric Stabilization:

The primary approach to kinetically stabilize silylenes involves the use of bulky substituents that physically obstruct the reactive divalent silicon center, thereby preventing dimerization or reactions with other species. The effectiveness of this steric shielding is directly related to the size and geometry of the protecting groups.

Early strategies utilized large alkyl and aryl groups. For instance, the first isolable dialkylgermylene, a heavier analogue of silylenes, was stabilized by the bulky pentamethylcyclopentadienyl (Cp*) and di(trimethylsilyl)methyl groups. wikipedia.orgwikipedia.org Similar principles are applied to silylenes, where exceptionally bulky groups are required to ensure a monomeric structure. wikipedia.org Examples of such sterically demanding substituents include mesityl (Mes), 2,4,6-tri-tert-butylphenyl, and adamantyl groups. wikipedia.org Insufficient steric hindrance typically leads to the formation of dimers or polymers. wikipedia.org

A significant advancement in steric protection has been the development of cyclic (alkyl)(amino)carbenes (CAACs) as ligands. blogspot.com The quaternary carbon atom alpha to the carbene center in CAACs allows for the introduction of substantial steric bulk, which can be fine-tuned by modifying the substituents at both the nitrogen and carbon atoms. wikipedia.orgblogspot.com This high degree of steric hindrance has proven effective in stabilizing low-valent main group element compounds, including silicon species.

Electronic Stabilization:

Thermodynamic stabilization of the singlet ground state of silylenes is achieved by the electronic influence of substituents attached to the silicon center. The vacant p-orbital on the divalent silicon is highly reactive, and its stabilization is crucial for isolating the molecule. wikipedia.org

A powerful strategy for electronic stabilization is the coordination of ligands containing heteroatoms with lone pairs of electrons, such as nitrogen, oxygen, or phosphorus. wikipedia.orgwikipedia.org These heteroatoms can donate electron density into the vacant p-orbital of the silicon atom, thereby reducing its electrophilicity and increasing the singlet-triplet energy gap. wikipedia.orgwikipedia.org

N-heterocyclic carbenes (NHCs) and CAACs are particularly effective in this regard. NHCs are strong σ-donors, forming robust bonds with metal centers and main group elements. scripps.edu Their electronic properties can be tuned by altering the substituents on the nitrogen atoms and the nature of the heterocyclic ring. scripps.edu CAACs are even more potent, exhibiting both strong σ-donating and π-accepting properties. ucsd.edu This ambiphilic nature allows them to effectively stabilize highly reactive species. For example, the unstable species dichlorosilylene (B1217353) (SiCl₂) has been successfully stabilized by a CAAC ligand, forming an isolable adduct, SiCl₂(CAAC). uni-bonn.de

Heavier analogues of CAACs, such as cyclic (alkyl)(amino)silylenes (CAASi), have also been synthesized and characterized. In these compounds, the nitrogen atom's lone pair provides intramolecular electronic stabilization to the divalent silicon center. wikipedia.org

The combination of bulky steric groups and electron-donating ligands represents the state-of-the-art in creating isolable silylenes. These advanced strategies have not only allowed for the synthesis and structural determination of these fascinating molecules but have also opened up new avenues for their application in catalysis and materials science.

Compound/SystemStabilizing Substituents/LigandsKey Findings & Characterization
DialkylgermylenePentamethylcyclopentadienyl (Cp*), di(trimethylsilyl)methylFirst isolable free dialkylgermylene, demonstrating the efficacy of bulky groups. wikipedia.orgwikipedia.org
DiarylgermylenesMesityl (Mes), other bulky aryl groupsRequires bulky ligands for stabilization to prevent dimerization. wikipedia.org
Dichlorosilylene AdductCyclic (alkyl)(amino)carbene (CAAC)The CAAC ligand stabilizes the highly reactive SiCl₂ species, forming an isolable adduct. uni-bonn.de
Cyclic (alkyl)(amino)silylene (CAASi)Intramolecular amino groupA heavier analogue of CAACs where the nitrogen lone pair provides electronic stabilization to the silicon center. wikipedia.org
Stannocenophane Carbene ComplexN-heterocyclic carbene (NHC)NHC coordinates to the tin center, demonstrating the ability of carbenes to act as ligands for heavier group 14 elements. acs.orgresearchgate.netcore.ac.uk
Carbene-Dichlorosilylene Phosphinidene (B88843)Carbene (CAAC or NHC)The carbene ligand stabilizes a dichlorosilylene moiety, which in turn stabilizes a phosphinidene. researchgate.net

Reactivity and Reaction Mechanisms of Disila Carbenes

Fundamental Reaction Types of Disila Carbenes

The reactivity of disila carbenes is characterized by three primary types of reactions: insertion, addition, and cycloaddition. These transformations underscore the versatility of disila carbenes in forming new chemical bonds and constructing complex molecular architectures.

Insertion Reactions (e.g., Si-H, Si-Si, Si-C Bonds)

A hallmark of carbene chemistry is the insertion reaction, where the carbene moiety interposes itself into an existing bond. libretexts.org Disila carbenes readily participate in such reactions, particularly with silicon-containing substrates.

Si-H Insertion: The insertion of disila carbenes into silicon-hydrogen (Si-H) bonds is a highly efficient process for forming new silicon-carbon bonds. rsc.orgsioc-journal.cn This reaction is of significant interest for the synthesis of functionalized organosilanes. The development of metal catalysts, including those based on rhodium, copper, and iridium, has enabled highly selective and efficient Si-H insertion reactions. rsc.org

Si-Si Insertion: Disila carbenes can also insert into silicon-silicon (Si-Si) bonds, providing a route to branched polysilanes. This reaction expands the toolkit for creating complex silicon-based polymers and materials.

Si-C Insertion: Insertion into silicon-carbon (Si-C) bonds is another feasible reaction pathway, although it can be more challenging than Si-H insertion. researchgate.netresearchgate.net The strain in small ring silacycles, such as silacyclobutanes, can facilitate this type of insertion, leading to ring-expansion products. researchgate.netresearchgate.net Palladium-catalyzed enantioselective carbene insertion into the Si-C bonds of silacyclobutanes has been developed as a method to create chiral silacyclopentanes. researchgate.net

A representative example of an insertion reaction is the rhodium-catalyzed insertion of a diarylcarbene into the Si-H bond of a silane (B1218182). nih.gov

Reactant 1Reactant 2CatalystProductRef.
Diaryl-diazomethaneSilane (R3SiH)Chiral Dirhodium CatalystOptically Active Silane nih.gov
Chloroform (CHCl3)SilacyclobutaneOrganomercury CompoundRing-Expanded Silacycle researchgate.net

Addition Reactions to Unsaturated Systems (e.g., Alkenes, Alkynes)

Disila carbenes, much like their carbon-centered counterparts, readily undergo addition reactions with unsaturated organic molecules such as alkenes and alkynes. msu.edu These reactions are fundamental for the construction of cyclopropane (B1198618) and cyclopropene (B1174273) derivatives, respectively. libretexts.orglibretexts.org

The addition of a carbene to an alkene is a concerted process that typically proceeds with the retention of the alkene's stereochemistry. libretexts.orgyoutube.com For instance, the reaction of a singlet carbene with a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene gives a trans-substituted cyclopropane. libretexts.org

A notable example is the Simmons-Smith reaction, which, while not involving a free carbene, utilizes a carbenoid (a metal-complexed reagent with carbene-like reactivity) to achieve cyclopropanation. libretexts.orglibretexts.org In the context of disila carbenes, their addition to alkenes and alkynes provides a direct route to silyl-substituted three-membered rings. The reaction of difluorocarbene, generated in situ, with a variety of alkenes and alkynes has been shown to produce difluorocyclopropanes and difluorocyclopropenes in high yields. organic-chemistry.org

Disila Carbene PrecursorUnsaturated SubstrateProductRef.
Trimethylsilyl-trifluoromethane (TMSCF3)AlkeneDifluorocyclopropane organic-chemistry.org
Trimethylsilyl-trifluoromethane (TMSCF3)AlkyneDifluorocyclopropene organic-chemistry.org

Cycloaddition Reactions Involving this compound Species

Cycloaddition reactions represent a powerful strategy for the synthesis of cyclic compounds. youtube.com Disila carbenes can participate in these reactions, acting as a two-atom component in the formation of larger ring systems. rsc.orgchemrxiv.org

One of the most well-studied types of cycloaddition reactions involving carbenes is the [2+1] cycloaddition with alkenes to form cyclopropanes. youtube.com Theoretical studies have explored the cycloaddition reactions of heavy carbenes, including silyl-substituted carbenes, with fullerenes (C60). nih.gov These studies indicate that the reaction can proceed through different pathways, with the electronic effects of the carbene playing a decisive role in determining the reaction barriers and thermodynamics. nih.gov

Intramolecular cycloadditions are also possible, where a this compound moiety within a larger molecule reacts with a tethered unsaturated group to form a bicyclic product. libretexts.org

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms of disila carbenes is crucial for predicting their reactivity and for the rational design of new synthetic methodologies. Key to this understanding is the interplay between the carbene's spin state and the electronic and steric properties of its substituents.

Singlet vs. Triplet Reactivity Pathways in Disila Carbenes

Carbenes can exist in two electronic spin states: singlet and triplet. libretexts.orglibretexts.orgwikipedia.org In a singlet carbene, the two non-bonding electrons are spin-paired in the same orbital, while in a triplet carbene, they are unpaired and occupy different orbitals. libretexts.orgwikipedia.org This difference in electronic structure leads to distinct reactivity patterns. libretexts.org

Singlet Carbenes: Singlet carbenes generally react in a concerted, stereospecific manner. libretexts.org For example, in cyclopropanation reactions with alkenes, the stereochemistry of the alkene is retained in the cyclopropane product. libretexts.org Singlet carbenes can act as either electrophiles or nucleophiles. libretexts.org

Triplet Carbenes: Triplet carbenes behave as diradicals and typically undergo stepwise radical addition reactions. libretexts.org This stepwise mechanism often leads to a loss of stereospecificity. According to Hund's rule, the triplet state is generally more stable than the singlet state for many carbenes. quora.comunacademy.com

The energy difference between the singlet and triplet states (the singlet-triplet gap) is a critical factor influencing which pathway is dominant. nih.govquora.com Substituents on the carbene carbon can significantly affect this energy gap. For instance, electron-donating substituents can stabilize the singlet state. quora.com

Carbene StateElectron ConfigurationReactivityStereochemistry
SingletSpin-paired electrons in one orbitalConcerted, electrophilic/nucleophilicStereospecific
TripletUnpaired electrons in different orbitalsStepwise, diradical-likeNon-stereospecific (stereoselective)

Influence of Electronic and Steric Factors on this compound Reactivity

The reactivity of disila carbenes is profoundly influenced by both electronic and steric factors. numberanalytics.comnuph.edu.ua These factors can be tuned by modifying the substituents on the silicon atoms, which in turn affects the properties of the carbene center. numberanalytics.comnuph.edu.uamdpi.com

Electronic Effects: The electronic nature of the substituents on the silicon atoms can modulate the electron density at the carbene carbon. numberanalytics.comnuph.edu.ua Electron-donating groups increase the nucleophilicity of the carbene, while electron-withdrawing groups enhance its electrophilicity. numberanalytics.com This has been demonstrated in enantioselective Si-H insertion reactions, where the electronic properties of the carbene substituents were shown to control the enantioselectivity. nih.gov The stability of the singlet versus the triplet state is also heavily influenced by electronic effects. researchgate.net

Steric Effects: The steric bulk of the substituents on the silicon atoms can play a significant role in controlling the regioselectivity and stereoselectivity of this compound reactions. numberanalytics.commdpi.com Large, bulky substituents can hinder the approach of reactants to the carbene center, favoring reaction at less sterically congested sites. numberanalytics.com In some cases, bulky ligands can even alter the course of a reaction, leading to different products than those obtained with less sterically demanding substituents. mdpi.com The steric properties of ligands are known to affect the performance of electronic probes used to characterize carbenes. researchgate.net The interplay of steric and electronic effects is also crucial in the reactivity of N-heterocyclic carbenes, a related class of compounds. nih.gov

FactorInfluence on ReactivityExample
Electronic Modulates nucleophilicity/electrophilicity of the carbene center.Electron-donating groups increase nucleophilicity. numberanalytics.comnuph.edu.ua
Electronic Affects the singlet-triplet energy gap.Electron-donating substituents can stabilize the singlet state. quora.com
Steric Controls regioselectivity and stereoselectivity.Bulky groups can direct reactions to less hindered sites. numberanalytics.com
Steric Can alter the reaction pathway.Bulky ligands may lead to the formation of different products. mdpi.com

Characterization of Intermediates in this compound-Mediated Transformations (e.g., Disilacyclobutene Rings)

The transient nature of disila carbenes necessitates the characterization of their reaction intermediates to elucidate reaction pathways. A significant intermediate formed in reactions of disilynes with alkynes is the disilacyclobutene ring. researchgate.net The formation of 1,2-disilabenzenes, for instance, proceeds through a formal [2+2] cycloaddition of a disilyne with an alkyne, leading to a 1,2-disilacyclobutadiene intermediate which can then react with another molecule of alkyne. researchgate.net

The characterization of these intermediates relies heavily on spectroscopic and computational methods. Detailed structural and spectroscopic analyses have been crucial in understanding the nature of these silicon-containing rings. researchgate.net For example, molecular structures of 1,2-disilabenzenes have been determined using X-ray crystallography, providing precise bond lengths and angles. researchgate.net Computational studies, such as those employing MP2/6-311G(3d) level of theory, have been used to calculate optimized structures and bond lengths of disila- and digermabenzenes, offering insights into their planarity and stability. researchgate.net

The study of reactive intermediates is not limited to cyclic compounds. The synthesis and characterization of various carbene, nitrene, and carbyne negative ions in the gas phase have been accomplished using techniques like flowing afterglow-triple quadrupole apparatus. purdue.edu These studies provide fundamental thermochemical data, such as heats of formation and bond dissociation energies, which are critical for understanding the stability and reactivity of these species. purdue.edu

Intermediate Precursors Characterization Techniques Key Findings
Disilacyclobutene RingDisilyne, AlkyneX-ray Crystallography, Computational Chemistry (MP2)Formation via [2+2] cycloaddition; serves as an intermediate in 1,2-disilabenzene synthesis. researchgate.net
Phenylcarbene Negative IonNot SpecifiedFlowing Afterglow-Triple Quadrupole Mass SpectrometryHeat of formation determined to be 103.8 ± 2.2 kcal/mol. purdue.edu
Phenylcarbyne Negative IonNot SpecifiedFlowing Afterglow-Triple Quadrupole Mass SpectrometryHeat of formation determined to be 142 ± 4 kcal/mol. purdue.edu

Activation and Transformation Processes

Disila carbenes and their analogues are potent reagents for the activation of small molecules and for initiating complex reaction cascades, leading to the formation of intricate molecular architectures.

Small Molecule Activation by this compound Analogues

Heavier Group 14 carbene analogues, including silylenes (silicon analogues of carbenes), exhibit remarkable reactivity towards small molecules. marshallplan.atrsc.org Their bifunctionality, arising from both a lone pair of electrons and a vacant orbital, allows them to act as both nucleophiles and electrophiles, enabling the activation of a variety of substrates. rsc.org

These carbene analogues have been shown to react with dienes, ketones, nitriles, and chalcogens. marshallplan.at Notably, disila- and digermabenzenes, which are heavier analogues of benzene, are highly reactive towards small molecules like oxygen, hydrogen, and water, in stark contrast to the relative inertness of benzene. researchgate.net The activation of small molecules by low-valent main group compounds, including carbene analogues, is a rapidly developing field with potential applications in catalysis. nu.edu.kz For instance, the activation of H₂O or H₂ over supported gold nanoparticles has been demonstrated, offering new strategies for green synthesis. acs.org

The electronic properties of these carbene analogues can be tuned by modifying their substituents, which in turn influences their reactivity. wikipedia.org This tunability is crucial for designing catalysts for specific applications.

Carbene Analogue Small Molecule Activated Product/Application
Disila- and DigermabenzenesO₂, H₂, H₂O, 1,3-dienesReactive towards small molecules unlike benzene. researchgate.net
Heavier NHC AnaloguesDienes, Ketones, NitrilesPromising for activating small molecules due to bifunctionality. marshallplan.at
Supported Gold NanoparticlesH₂O, H₂Green synthesis of amides and heteroaromatic nitrogen compounds. acs.org

Cascade and Annulation Reactions Initiated by Silicon-Containing Carbenes

Silicon-containing carbenes can initiate cascade or domino reactions, which are powerful synthetic tools for the efficient construction of complex molecules in a single operation. researchgate.net These reactions often involve a series of intramolecular events that follow an initial carbene-mediated transformation.

A notable example is the rhodium-catalyzed intramolecular cyclopropanation of homoallylic diazoacetates, which proceeds through a metal-carbene intermediate. The versatility of dirhodium(II) catalysts in these transformations allows for a wide range of carbene reactions, including cyclopropanation, insertion, and ylide generation.

Furthermore, tandem reactions involving metallocarbene insertion into C-H bonds followed by annulation have been developed to access various heterocyclic and carbocyclic frameworks. For instance, a Rh(II)-catalyzed reaction of N-alkylated indoles bearing an alkyne electrophile with diazo reagents leads to a tandem C(sp²)-H carbene insertion and subsequent Conia-ene annulation for the synthesis of pyrroloindoles. Similarly, a Cu(II)-catalyzed C(sp²)-H insertion/Michael annulation cascade between α-diazocarbonyls and functionalized indoles provides access to fused indole (B1671886) scaffolds.

N-Heterocyclic carbenes (NHCs) have also been extensively used to catalyze cascade reactions. researchgate.net The unique ability of NHCs to generate reactive intermediates, such as Breslow intermediates and azolium enolates, provides a platform for initiating domino reactions with polyfunctional reagents. researchgate.net

Reaction Type Catalyst Substrates Product
Intramolecular CyclopropanationDirhodium(II)Homoallylic diazoacetatesChiral cyclopropanes.
C(sp²)-H Insertion/Conia-ene AnnulationRh(II)N-alkylated indoles, Diazo reagentsPyrroloindoles.
C(sp²)-H Insertion/Michael AnnulationCu(II)α-diazocarbonyls, Functionalized indolesFused indole scaffolds.
[3+4] AnnulationN-Heterocyclic CarbeneAcyclic enals, Aurone-derived azadienesBenzofuroazepinones. researchgate.net

Advanced Characterization Techniques for Disila Carbene Structures

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the electronic and vibrational states of disila carbenes, offering a window into their bonding and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of disila carbenes in solution. While standard ¹H and ¹³C NMR provide information about the organic substituents, Silicon-29 (²⁹Si) NMR is particularly crucial for directly probing the silicon environment.

The divalent nature of the silicon atoms in some disila carbene derivatives can lead to unusual ²⁹Si chemical shifts. The sensitivity of ²⁹Si NMR is inherently low due to the low natural abundance of the ²⁹Si isotope (4.7%). However, advanced techniques can enhance signal acquisition. It is also important to account for potential background signals from glassware and the NMR probe itself, which typically appear around -110 ppm.

Table 1: Representative ²⁹Si NMR Data for Sila-Containing Compounds

Compound TypeRepresentative ²⁹Si Chemical Shift (ppm)Reference
(Phosphino)(silyl)carbene-17.8 jussieu.fr
Decamethylsilicocene-392
Dihypersilylplumbandiyl (central Si)+197
Tetraiodosilane-350
Silicon-Silicon Double Bonds+50 to +160
Silicon-Carbon Double Bonds~13 to +144
Glass/Quartz Background~ -110

This table presents a range of chemical shifts to illustrate the broad spectral window of ²⁹Si NMR and is not specific to a single this compound species.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the molecular vibrations and, by extension, the bond strengths and functional groups present in disila carbenes. researchgate.netresearchgate.net These techniques are complementary, as some vibrational modes may be more prominent in one type of spectrum than the other.

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions in a molecule. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light. researchgate.net For disila carbenes, specific stretching and bending frequencies associated with the Si-C and Si-Si bonds, as well as vibrations of the substituent groups, can be identified. For example, a Raman signal at 228 cm⁻¹ has been noted in the context of disila-cycles.

The analysis of these spectra can reveal details about the molecular symmetry and the nature of the chemical bonds. Theoretical calculations are often employed alongside experimental data to assign the observed vibrational bands to specific atomic motions within the molecule. capes.gov.br

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.edu This technique is particularly useful for studying molecules with π-systems and non-bonding electrons, as the energy required for these electronic transitions often falls within the UV-Vis range (200-700 nm). shu.ac.uk

The absorption of UV-Vis radiation promotes an electron from a lower energy molecular orbital, such as a non-bonding (n) or a π bonding orbital, to a higher energy anti-bonding (π) orbital. libretexts.org These are often referred to as n → π and π → π* transitions. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which the molecule absorbs light, providing insight into its electronic structure. msu.edu

Vibrational Spectroscopy: Infrared and Raman Studies of Disila Carbenes

Diffraction and Imaging Methods

While spectroscopy provides information about the electronic and vibrational properties, diffraction and imaging techniques offer direct visualization of the atomic and microstructural arrangement of disila carbenes.

For disila carbenes, this technique has been instrumental in confirming their molecular structures. figshare.com For instance, the single-crystal X-ray diffraction study of a stable (phosphino)(silyl)carbene revealed a nearly planar SiN₂C₂P skeleton and a P-C bond length of 1.532(3) Å, which is indicative of a triple bond. jussieu.fr The P-C-Si angle was determined to be 152.6(3)°. jussieu.fr This level of structural detail is crucial for understanding the bonding and stability of these species. The technique has also been applied to related compounds like carbene-magnesium hydride complexes. theopenscholar.com

Table 2: Selected Bond Lengths and Angles from Single-Crystal X-ray Diffraction of a (Phosphino)(silyl)carbene

ParameterValueReference
P(1)-C(1) Bond Length1.532(3) Å jussieu.fr
C(1)-Si(2) Bond Length1.795(3) Å jussieu.fr
P(1)-C(1)-Si(2) Bond Angle152.6(3)° jussieu.fr
N(1)-P(1)-N(2) Bond Angle87.01(11)° jussieu.fr

Data from a specific (phosphino)(silyl)carbene derivative, compound 2, as reported in the literature. jussieu.fr

When disila carbenes are incorporated into larger material structures or used as precursors for materials synthesis, electron microscopy techniques become highly relevant for microstructural analysis. azooptics.comu-tokyo.ac.jp These methods use a beam of electrons to generate high-resolution images of a sample's morphology and composition. azooptics.com

Scanning Electron Microscopy (SEM) scans a focused electron beam across a sample's surface to produce images of its topography and morphology. This would be useful for examining the surface features of materials derived from disila carbenes.

High-Resolution Transmission Electron Microscopy (HR-TEM) passes a beam of electrons through an ultrathin sample to create an image. HR-TEM can provide atomic-resolution images, allowing for the direct visualization of the crystalline structure and any defects within a material. cicenergigune.com

While the direct imaging of individual, non-polymeric this compound molecules is not a typical application, these techniques are invaluable for characterizing the nanoscale and microscale structures of any resulting materials, such as polymers or thin films, where these carbenes might act as building blocks or surface modifiers. azooptics.comcicenergigune.com

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Magnetic and Electronic Property Investigations

The investigation into the magnetic and electronic properties of disila carbenes, particularly those existing in a triplet ground state, is crucial for understanding their reactivity and potential applications. A triplet carbene possesses two unpaired electrons with parallel spins, rendering the molecule paramagnetic. wikipedia.org This intrinsic magnetic moment allows for characterization by specialized spectroscopic and magnetometric techniques. The substitution of silyl (B83357) groups (containing silicon atoms) on the carbene carbon can significantly influence the stability and electronic structure, making the study of these species particularly important. Advanced techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and Superconducting Quantum Interference Device (SQUID) magnetometry are indispensable tools for probing the subtle magnetic and electronic characteristics of these reactive intermediates. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Triplet States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most definitive method for the characterization of triplet carbenes. This technique is highly sensitive to species with unpaired electrons and provides detailed information about the electronic structure and local environment of the carbene center. researchgate.net Triplet carbenes are diradicals that can be detected by EPR spectroscopy due to their paramagnetic nature, which contrasts with singlet carbenes that are diamagnetic and thus EPR-silent.

The EPR spectrum of a triplet carbene is primarily defined by the zero-field splitting (ZFS) parameters, D and E. These parameters quantify the magnetic dipole-dipole interaction between the two unpaired electrons in the absence of an external magnetic field.

The D parameter provides a measure of the average distance between the two unpaired electrons. For carbenes with conjugated π-systems, it offers a qualitative assessment of the extent of electron delocalization.

The E parameter measures the deviation of the electronic distribution from axial symmetry around the carbene center.

For instance, studies on triplet diarylcarbenes have shown that extensive delocalization of the unpaired electrons onto the aryl groups leads to smaller D values. While specific EPR data for disila carbenes are not abundant, research on related silyl-substituted systems provides valuable insights. In a study of a potassium-substituted bis(silyl)silyl radical, an EPR signal with a g-value of 2.0056 and a hyperfine coupling to the α-silicon atom of a(α-²⁹Si) = 2.92 mT was observed, demonstrating the technique's ability to probe the environment of silicon-centered radicals. rsc.orgrsc.org However, the presence of heavy atoms, such as in a lead-substituted triplet carbene, can lead to very large ZFS values (e.g., calculated D > 37 cm⁻¹) and strong spin-orbit coupling, which can make the species EPR-silent under typical X-band or Q-band conditions. nih.gov

Compound/Carbene TypeD/hc (cm⁻¹)E/hc (cm⁻¹)Notes
Triplet 3-thienylcarbene (s-E rotamer)0.5080.0554Unusually large difference in ZFS parameters between rotamers.
Triplet 3-thienylcarbene (s-Z rotamer)0.5790.0315NBO calculations revealed differing spin densities in the thienyl ring.
Triplet di(9-anthryl)carbene0.1130.0011Small values indicate extensive delocalization and near-linear geometry.
Lead-substituted triplet carbene>37 (calculated)---Too large to be observed by conventional EPR, indicating strong spin-orbit coupling. nih.gov

SQUID Magnetometry for Magnetic Behavior

Superconducting Quantum Interference Device (SQUID) magnetometry is an exceptionally sensitive technique for measuring the magnetic properties of materials. nih.govrsc.org It can detect extremely small magnetic fields, making it ideal for characterizing the weak paramagnetism of carbene samples. SQUID measurements provide data on magnetic susceptibility as a function of temperature and applied magnetic field, which can be used to confirm the spin state of a molecule and quantify its magnetic moment. rsc.orgnih.gov

For a triplet carbene, SQUID magnetometry can verify the S=1 ground state. The product of the magnetic susceptibility and temperature (χT) is a key parameter. For a simple S=1 system with no orbital contribution or magnetic coupling, the χT value is expected to be around 1.0 emu·K·mol⁻¹. mdpi.com

While comprehensive SQUID studies on disila carbenes are limited, the technique has been applied to analogous organometallic compounds containing silyl groups and carbene ligands. For example, a mesoionic carbene complex of Uranium(IV) was characterized by SQUID magnetometry. nih.gov The measurements showed a magnetic moment (μeff) of 2.68 μB at 300 K, decreasing to 0.63 μB at 2 K, which is characteristic behavior for a U(IV) ion with a ³H₄ ground state, confirming its magnetic triplet nature at room temperature. nih.gov In another example, cobalt and nickel complexes were analyzed, with the room temperature χT value for the nickel complex being 1.33 cm³·K·mol⁻¹, slightly larger than the spin-only value of 1.00 cm³·K·mol⁻¹ for an S=1 system, indicating some orbital contribution. mdpi.com These examples highlight the power of SQUID magnetometry to elucidate the electronic ground state and magnetic behavior of paramagnetic molecules, a capability that is directly applicable to the study of triplet disila carbenes.

CompoundMeasurementValueSignificance
Mesoionic Uranium(IV) Carbene ComplexMagnetic Moment (μeff)2.68 μB at 300 KConfirms the magnetic triplet nature of the U(IV) ion at room temperature. nih.gov
Lead-substituted Triplet CarbeneMagnetic Moment (μB)~1.6 (from Evans NMR)Corroborates paramagnetism consistent with a triplet state. nih.gov
[Ni(H₂O)₂(py)₄][BPh₄]₂·4pyχT at 300 K1.33 cm³·K·mol⁻¹Consistent with an S=1 spin state with some orbital contribution. mdpi.com
UCuxBi₂ (x=0.3, 0.4)Magnetic Moment (μB)3.30 - 3.31 per formula unitDerived from Curie-Weiss law fit, indicating complex magnetic behavior. nih.gov

Theoretical and Computational Studies of Disila Carbenes

Computational Methodologies and Levels of Theory

A variety of computational techniques are employed to model disila carbenes, each offering unique advantages for understanding different aspects of these molecules.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a cornerstone for investigating the ground state properties of disila carbenes and related silicon compounds. nih.gov Functionals such as M06 and BP86 are commonly used in conjunction with triple-zeta basis sets like def2-TZVPP to perform geometry optimizations and frequency calculations. worldscientific.comdntb.gov.ua For instance, a theoretical study on the formation of a disilacyclobutene ring utilized the M06/def2-TZVPP level of theory to determine the structure and formation energies. worldscientific.com Similarly, the mechanism of Pd-catalyzed disilylation of carbenes to form disilylmethane (B1634742) derivatives has been elucidated using DFT calculations, which identified the carbenation of the Pd(0) catalyst as the rate-determining step. nih.gov

DFT has also been applied to understand the electronic structures of related organosilicon compounds. For example, calculations on yttrium-silicon bonded complexes revealed a predominantly ionic nature of the Y-Si bond. researchgate.net In studies of β-himachalene's reactivity with carbenes, the B3LYP functional with the 6-311+G(d,p) basis set was employed to account for chemo- and regioselectivity, showing excellent agreement with experimental results.

Ab Initio Methods (e.g., CASSCF, NEVPT2) for Electronic Structure and Excited States

For a more accurate description of the electronic structure, especially in cases of strong correlation or for studying excited states, multireference ab initio methods are indispensable. Complete Active Space Self-Consistent Field (CASSCF) and N-Electron Valence State Perturbation Theory (NEVPT2) are powerful tools for this purpose. nih.gov

CASSCF provides a robust framework for describing systems with significant multireference character by defining an active space of electrons and orbitals. researchgate.net However, CASSCF alone often does not capture enough dynamic electron correlation. nih.gov Therefore, it is frequently followed by a perturbation theory correction, such as NEVPT2. nih.govuni-stuttgart.de NEVPT2 is known to be a major improvement over CASSCF for calculating properties like excitation energies and avoids issues like intruder states that can affect other multireference perturbation theories. nih.gov

These methods have been applied to various carbene systems. For instance, NEVPT2-CASSCF calculations were used to revisit the electronic structure of cobalt-porphyrin carbene radicals, confirming a doublet ground state and providing a more detailed picture of the Co-C bond order and spin distribution than DFT alone. amazonaws.com The development of new data-driven functional methods, which can correct CASSCF or NEVPT2 energies, shows promise for achieving near-benchmark accuracy for properties like singlet-triplet energy splittings in carbenes.

Energy Decomposition Analysis (EDA) for Deeper Bonding Insights

To gain a more profound understanding of the chemical bonds within disila carbenes and related species, Energy Decomposition Analysis (EDA) is a valuable tool. nih.gov EDA partitions the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. rsc.org

EDA has been used to investigate the nature of C-E bonds (where E = Si, Ge, Sn) in compounds like disilacyclobutene, revealing that the covalent contribution is in the range of 48–53%. worldscientific.com In studies of carbene-stabilized bis-germylenes and their silicon analogues, EDA confirmed that the contribution of electrostatic interaction in the C→M (M = Ge, Si) bonds is substantial, often exceeding 70%. researchgate.net This type of analysis provides a quantitative bridge between heuristic chemical models and the underlying physical mechanisms of bonding. nih.gov

Different EDA schemes, such as Extended Transition State-Natural Orbital for Chemical Valence (ETS-NOCV) and Natural Energy Decomposition Analysis (NEDA), can be employed, and while they may differ in their specific partitioning, they often provide a consensus on the dominant bonding interactions when applied to a family of related compounds. rsc.org

Bonding Analysis and Electronic Structure Determination

Complementary to energy-based analyses, methods that probe the electron distribution provide a detailed picture of the bonding and electronic structure.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a localized representation corresponding to the familiar Lewis structure of lone pairs and bonds. uni-muenchen.de This method is widely used to analyze bonding in silicon compounds.

In a study of disila- and digermacyclobutene rings, NBO analysis, along with Atoms in Molecules (AIM) theory, confirmed that the Si-Si bond is partly covalent. worldscientific.com NBO analysis provides details such as bond populations, atomic charges, and the composition of bonding orbitals. For example, in titanocenyl complexes, NBO analysis showed that the L-C bond orbitals (where L=O, S, Se) have populations close to the ideal 2 electrons and are polarized towards the more electronegative atom. ajol.info The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) NBOs reveals delocalization effects and deviations from an idealized Lewis structure. uni-muenchen.de In functionalized fulvenes, NBO analysis helped quantify charge accumulation and Wiberg bond indices, supporting the existence of partial double bond character. acs.org

Atoms in Molecules (AIM) Theory

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density, ρ(r), to define atoms and the bonds between them. Key to this analysis are bond critical points (bcps), where the gradient of the electron density is zero. The properties of the electron density and its Laplacian (∇²ρ(r)) at these points provide insight into the nature of the chemical bond.

AIM analysis was used alongside NBO to study the E-E bond (E = Si, Ge, Sn) in disila-, digerma-, and distannacyclobutene rings, confirming the partly covalent nature of these bonds. worldscientific.com In a study of three-membered cyclic digermylenes, AIM was used to characterize the Ge-Ge bond. The analysis of the Laplacian of the electron density, which indicates regions of local charge accumulation (∇²ρ(r) < 0) and depletion (∇²ρ(r) > 0), along with the ellipticity at the bond critical point, provided a detailed picture of the bonding, complementing the findings from NBO and structural data. rsc.org

Wiberg Bond Indices and Electron Density Distribution Analysis

Wiberg Bond Indices (WBI) and electron density analyses, often performed using Natural Bond Orbital (NBO) theory, offer profound insights into the nature of chemical bonds within disila carbenes. acs.orgyoutube.com WBI provides a measure of the bond order, quantifying the extent of electron sharing between atoms. youtube.com

In computational studies of silylene-germylene systems, which are analogous to disila carbenes, the WBI for the Si-Ge bond is typically found to be in the range of a single bond (0.72–0.96). acs.org This indicates a predominantly single-bond character between the heavy group 14 elements. Analysis of related digermylene systems reveals that the Ge-Ge bond has a WBI value very close to that of a typical Ge-Ge single bond. Theoretical investigations on disila-, digerma-, and distannacyclobutene rings confirm that the bond between the two heavy atoms (E–E, where E = Si, Ge, Sn) is partly covalent. worldscientific.com

Electron density distribution analysis, through methods like Quantum Theory of Atoms in Molecules (QTAIM), complements WBI data. acs.org This analysis examines the topology of the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs). For instance, in a digermylene, the Ge-Ge bond is identified by its properties at the BCP as being non-polar and covalent, characterized by significant electron density and negative values for the Laplacian and total energy density. NBO analysis further elucidates the polarization of bonds. In donor-stabilized silylene-germylenes, the Si-Ge bond pair of electrons can be polarized towards the more electronegative atom, or equally shared, depending on the nature of the coordinating ligands. acs.org

Table 1: Selected Wiberg Bond Indices (WBI) and Electron Density Properties for Related Group 14 Systems

Compound/SystemBondWBIElectron Density (ρ) at BCP [a.u.]Laplacian (∇²ρ) at BCP [a.u.]Reference
L(Cl)Si-Ge(Cl)L'Si-Ge0.72-0.96N/AN/A acs.org
3-Sila-1,2-digermiraneGe-Ge0.840.041-0.045
HexamethyldigermaneGe-Ge0.890.050-0.076
Disilacyclobutene DerivativeSi-Si~0.94Data confirming partial covalencyData confirming partial covalency worldscientific.com

This table is generated based on data from multiple computational studies on related systems to illustrate typical values.

Aromaticity Assessment in Cyclic Disila Systems (e.g., NICS Calculations)

Aromaticity, a concept central to organic chemistry, describes the enhanced stability of certain cyclic, planar, conjugated systems with (4n+2) π-electrons. ucalgary.ca For novel inorganic rings like those containing disila carbenes, assessing aromaticity is crucial for understanding their stability and electronic structure. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate aromaticity. github.iomdpi.com It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests an antiaromatic character. github.iomdpi.com

Computational studies on systems like 2,4-disila-1,3-diphosphacyclobutadiene, a formal 4π-electron four-membered ring, have yielded negative NICS values (e.g., NICS(0) = -5.58 ppm), which would typically suggest aromatic character. researchgate.net However, a deeper electronic analysis revealed that the system possesses only very weak, almost negligible antiaromaticity. researchgate.net This highlights that while NICS is a valuable tool, it must be interpreted cautiously, often in conjunction with other electronic structure analyses. github.ioresearchgate.net

The concept of aromaticity has also been explored in Möbius systems, where a twist in the cyclic array of p-orbitals can confer aromaticity on 4n π-electron systems. ic.ac.uk Computational methods like NICS are essential for identifying such non-traditional aromatic systems. ic.ac.uk The reliability of NICS calculations can depend on the specific variant used (e.g., NICS(0), NICS(1), NICS(0)πzz) and the nature of the system being studied, with certain variants being more robust for particular classes of molecules. mdpi.com

Table 2: Representative NICS Values for Aromaticity Assessment

SystemNumber of π-electronsNICS(0) [ppm]Aromaticity CharacterReference
Benzene6 (4n+2, n=1)~ -10Aromatic ic.ac.uk
Cycloheptatetraene (Möbius)8 (4n, n=2)-6.5Aromatic ic.ac.uk
2,4-Disila-1,3-diphosphacyclobutadiene4 (4n, n=1)-5.58Very weakly antiaromatic (despite negative NICS) researchgate.net
Tetrasilacyclobutadiene dication4 (4n, n=1)NegativeNonaromatic (lacks conjugated π system) researchgate.net

NICS values are sensitive to the level of theory and basis set used. The values presented are illustrative.

Reaction Pathway and Mechanism Elucidation

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms, and predicting the feasibility and outcomes of chemical transformations involving disila carbenes. escholarship.org

Transition State Characterization and Activation Barrier Calculations

A key aspect of mechanistic studies is the identification and characterization of transition states (TS)—the highest energy points along a reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation barrier (or activation energy, ΔE‡ or ΔG‡), which is a primary determinant of the reaction rate. nih.govresearchgate.net

For carbene reactions, such as insertion into C-H bonds or cycloadditions, computational methods like Density Functional Theory (DFT) are routinely used to locate transition state geometries and calculate their corresponding activation barriers. nih.gov For instance, in a myoglobin-catalyzed cyclopropanation, DFT calculations established that the transition state for the carbene addition step was lower in energy than the carbene formation step, identifying the latter as rate-determining. Similarly, calculations on the insertion reactions of carbene analogues with methane (B114726) showed that activation barriers increase systematically down the group 13 elements. nih.gov In another study, the transition state barrier for a zwitterionic silene to dissociate into a carbene and a silylene was calculated to be 69.5 kcal/mol. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state structure indeed connects the intended reactants and products on the potential energy surface.

Kinetic and Thermodynamic Considerations in Disila Carbene Reactions

A reaction can be under either kinetic or thermodynamic control. libretexts.org Kinetic control occurs when the product distribution is determined by the relative rates of competing pathways (i.e., the lowest activation barriers), while thermodynamic control prevails when the product ratio reflects the relative thermodynamic stabilities of the products, implying that the reaction pathways are reversible. libretexts.org Computational modeling can distinguish between these scenarios by calculating the full energy profile, including all relevant intermediates and transition states. escholarship.orgresearchgate.net For example, in reactions involving post-transition state bifurcations (PTSB), traditional transition state theory may fail, and ab initio molecular dynamics (AIMD) simulations are needed to understand the interplay between thermodynamic and kinetic factors that dictate product selectivity. escholarship.org

Prediction of Reactivity and Selectivity Profiles

Theoretical models are instrumental in predicting the reactivity and selectivity of carbenes. vander-lingen.nlnumberanalytics.com Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used for this purpose. It posits that reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). vander-lingen.nl A smaller HOMO-LUMO energy gap generally corresponds to a more favorable interaction and a faster reaction. vander-lingen.nl

For carbenes, the reactivity profile can be tuned by substituents. Electron-donating groups raise the energy of the carbene's LUMO, making it more stable and less electrophilic. vander-lingen.nl Conversely, electron-withdrawing groups lower the LUMO energy, enhancing electrophilicity. Computational studies can rank a series of carbenes by their calculated LUMO energies to predict their relative reactivity towards a given substrate. vander-lingen.nl This approach successfully explains why highly electrophilic carbenes like CCl₂ react readily with electron-rich alkenes, while more nucleophilic carbenes react preferentially with electron-poor alkenes. vander-lingen.nl Computational methods can also predict chemoselectivity (e.g., which functional group reacts), regioselectivity (e.g., where on a molecule a reaction occurs), and stereoselectivity, providing invaluable guidance for synthetic applications. sci-hub.se

Applications and Advanced Materials Science with Disila Carbene Derivatives

Catalysis by Disila Carbene Complexes and Analogues

The incorporation of silicon into carbene ligand frameworks, such as in bis(N-heterocyclic carbenes) [bis(NHCs)], provides a powerful tool for modulating catalytic activity. The organosilyl groups serve as flexible yet bulky linkers that influence the chelation properties and stability of the resulting metal complexes. rsc.orgrsc.orgresearchgate.net

Silicon-containing carbene ligands, especially bidentate bis(NHCs) tethered by organosilane units, have established themselves as exceptional ancillary ligands in homogeneous catalysis. rsc.orgrsc.org These ligands act as strong σ-donors, which enhances the stability and activity of the metallic center. A modular and high-yield synthetic protocol allows for the creation of bis(NHC) ligands with varied steric profiles by incorporating flexible dimethylsilane (B7800572) and dimethylsiloxane linkers. rsc.orgresearchgate.net

The inclusion of bulky dimethylsilicon fragments in the linker, as opposed to simple alkyl chains, can enhance the chelating ability of the ligand, a phenomenon partly explained by the Thorpe-Ingold effect. rsc.orgrsc.org This improved chelation leads to more stable and efficient catalysts. Their transition metal complexes have been utilized in a variety of catalytic applications, including cross-coupling reactions and hydrogenation processes. rsc.orgresearchgate.net

The tunable nature of silicon-containing carbene ligands makes them highly effective for both transition metal and main group element catalysis. nih.gov

Transition Metal Catalysis: In transition metal catalysis, these ligands form robust complexes that drive a variety of organic transformations. A notable example is an ancillary bis(N-methylbenzimidazole) ligand featuring a (–CH₂)₂SiMe₂ linker, which proved effective in the nickel-catalyzed Kumada Coupling. rsc.org Furthermore, N-heterocyclic carbene-stabilized disilicon has been shown to react with copper(I) chloride to form a disilicon-copper(I) chloride complex, demonstrating the ability of a disila species itself to act as a ligand for a transition metal center. researchgate.net The strong σ-donating properties of these ligands enhance the catalytic activity of metals such as palladium, gold, copper, and ruthenium in reactions like cross-coupling and hydrosilylation. wikipedia.orgbeilstein-journals.org

Main Group Catalysis: In main group chemistry, NHCs and their silicon-containing analogues have been instrumental in stabilizing low-coordinate and low-valent compounds of elements from groups 1, 2, and 13-16. nih.govresearchgate.netnih.gov These carbene ligands act as strong Lewis bases, forming stable adducts with reactive main group species. nih.govnih.gov This has enabled the isolation and study of novel compounds with unique electronic structures, opening new avenues for the design of catalysts based on abundant main-group elements. nih.govacs.org For instance, cyclic (alkyl)(amino)carbenes (CAACs), which feature a silicon-analogue sp³-hybridized carbon, have been used to stabilize a neutral Be(0) complex and radicals of boron, aluminum, and gallium.

The unique properties of this compound derivatives and their analogues have been leveraged to perform challenging catalytic transformations.

C-H Activation: Transition-metal-catalyzed carbene insertion into C-H bonds is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. dicp.ac.cnrsc.org While direct applications of disila carbenes are still emerging, related silicon-containing analogues like cyclic (amino)(aryl)carbenes (CAArCs) have shown promise. For example, rhodium complexes of CAArCs can catalyze the addition of 2-vinylpyridine (B74390) to alkenes via C-H activation. osti.gov It is also noteworthy that in some systems, such as certain ruthenium-based olefin metathesis catalysts, intramolecular C-H activation can be a catalyst deactivation pathway, underscoring the critical role of ligand design to control reactivity. chemrxiv.org

Olefin Metathesis: Olefin metathesis, particularly catalyzed by ruthenium complexes, is a cornerstone of modern organic synthesis where N-heterocyclic carbene ligands play a pivotal role. numberanalytics.com The formation of sterically hindered products, such as tetrasubstituted olefins, remains a significant challenge. researchgate.netnih.gov Success in these demanding reactions often requires catalysts with sterically modified NHC ligands. researchgate.netnih.gov The incorporation of silicon-containing linkers in bis(NHC) ligands provides a strategy to precisely tune the steric environment around the metal center, potentially enhancing catalytic activity and stability for such challenging metathesis reactions. rsc.org Related cyclic(alkyl)(amino)carbene (CAAC) ligands have also been explored, with six-membered Ru-CAAC-6 complexes showing high initiation rates for olefin metathesis.

Cyclotrimerization: Carbene-metal complexes are known to participate in various cyclization reactions. researchgate.net However, specific research detailing the application of this compound complexes in catalytic cyclotrimerization is limited, representing an area for future investigation.

Roles as Ligands in Transition Metal and Main Group Catalysis

Integration into Functional Materials

Beyond catalysis, the ability of disila carbenes and their analogues to stabilize reactive centers and their unique electronic properties make them valuable components in advanced functional materials.

Carbene-metal complexes, particularly linear coinage metal (Cu, Ag, Au) complexes, have emerged as a new class of highly efficient light-emitting materials. nih.gov These materials, often referred to as "carbene-metal-amides" (CMAs), can exhibit thermally activated delayed fluorescence (TADF), enabling organic light-emitting diodes (OLEDs) with very high external quantum efficiencies. nih.govfrontiersin.org

The photophysical properties of these complexes, such as emission color, quantum yield, and excited-state lifetime, are highly dependent on the molecular geometry and the electronic nature of the ligands. frontiersin.orgrsc.org The incorporation of silicon-based linkers and substituents in the carbene ligand provides a precise mechanism for tuning these properties. By controlling the steric and electronic environment, it is possible to modulate the charge transfer characteristics and the energy levels of the singlet and triplet excited states, which is crucial for optimizing OLED performance. frontiersin.org For example, an OLED fabricated using a gold(I) complex with a bulky benzimidazolyl carbene ligand, (AuBZI), produced narrow, deep-blue emission with an external quantum efficiency of 12%. frontiersin.org

Table 1: Photophysical Properties of Representative Carbene-Metal Emitters

Compound/EmitterEmission Max (nm)PLQY (%)Excited-State LifetimeEmission ColorCIE (x, y)Reference
(AuBZI)~430>80-Deep Blue(0.16, 0.06) frontiersin.org
(Indolizy)AuCl (crystal)-6562.8 µsBright Yellow- nih.gov
(Indolizy)Au(Cz) (polystyrene)61721.6< 1 µsBright Red- nih.gov

PLQY = Photoluminescence Quantum Yield; CIE = Commission Internationale de L'Eclairage coordinates.

A significant application of silicon-containing carbenes and their analogues in materials science is the stabilization of highly reactive molecules that could not otherwise be isolated. The strong σ-donor properties and tunable steric bulk of these carbenes allow them to form stable adducts with a wide range of reactive species. nih.gov

A direct example is the use of a carbene-dichlorosilylene adduct to stabilize a phosphinidene (B88843) (a carbone analogue), resulting in a stable, isolable compound. researchgate.net This demonstrates how a silicon-carbene unit can serve as a robust platform for trapping and studying otherwise transient species.

This stabilization capability extends across the periodic table. Cyclic(alkyl)(amino)carbenes (CAACs), which are structurally related to disila carbenes, have been used to stabilize:

s-block elements: The first neutral, isolable Be(0) complex and a low-valent Mg(I) radical were stabilized by CAAC ligands.

p-block elements: Neutral radicals of boron, aluminum, and gallium have been isolated through coordination with CAACs.

d-block elements: These ligands stabilize numerous low-valent transition metal complexes.

This ability to stabilize reactive fragments is critical for creating novel materials with tailored electronic or magnetic properties and for synthesizing new building blocks for complex molecular architectures. nih.govresearchgate.net

Table 2: Examples of Reactive Species Stabilized by Carbene Derivatives

Reactive SpeciesStabilizing Carbene DerivativeResulting Compound TypeReference
Phosphinidene (Ar-P)Carbene-Dichlorosilylenecarbene→SiCl₂→P–Ar researchgate.net
Disilicon (Si≡Si)N-Heterocyclic Carbene (NHC)(NHC)₂Si₂ researchgate.net
Beryllium(0)Cyclic(alkyl)(amino)carbene (CAAC)(CAAC)₂Be
Boron RadicalCyclic(alkyl)(amino)carbene (CAAC)(CAAC)BCl₂ radical

Precursors for Silicon-Containing Polymeric or Supramolecular Architectures

The unique electronic and structural properties of compounds containing silicon-silicon bonds make them attractive building blocks for advanced materials. While stable disila carbenes are not typically isolated as monomeric precursors for polymerization, the principles of carbene chemistry are instrumental in synthesizing silicon-containing polymers. Specifically, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the ring-opening polymerization (ROP) of cyclic monomers containing disila moieties, leading to high molecular weight polymers. Furthermore, organosilicon compounds can serve as foundational units for the construction of complex supramolecular assemblies through self-organization processes.

Carbene-Catalyzed Ring-Opening Polymerization

A prominent strategy for creating silicon-containing polymers involves the N-heterocyclic carbene (NHC)-mediated ring-opening polymerization of strained cyclic organosilicon monomers. This approach leverages the high nucleophilicity of NHCs to initiate polymerization under mild conditions. A key example is the polymerization of 2,2,5,5-tetramethyl-2,5-disila-1-oxacyclopentane (TMOSC), a monomer containing a disila unit within a five-membered ring. capes.gov.bracs.orgnih.gov

The reaction is initiated by the nucleophilic attack of the carbene on one of the silicon atoms of the TMOSC monomer. This leads to the formation of a zwitterionic intermediate that subsequently propagates, yielding high molecular weight cyclic poly(carbosiloxane)s. capes.gov.bracs.org The choice of the NHC catalyst has a significant impact on the polymerization kinetics and the properties of the resulting polymer.

Research findings have demonstrated that more nucleophilic carbenes can dramatically increase the rate of polymerization and lead to polymers with exceptionally high molecular weights. For instance, the polymerization of TMOSC with 1,3,4,5-tetramethyl-imidazol-2-ylidene occurs within minutes at room temperature, producing cyclic poly(TMOSC) with number-average molecular weights (Mn) reaching up to 940,000 Da. acs.orgnih.govchemistryviews.org In contrast, using a less nucleophilic carbene like 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) results in a slower reaction (around 30 minutes) and produces polymers with Mn in the range of 27,000 to 80,000 Da. capes.gov.brchemistryviews.org

Detailed findings from these polymerization studies are summarized in the table below.

MonomerCatalyst (NHC)Mn (Da)M_w/M_nConditionsResulting PolymerRef
2,2,5,5-tetramethyl-2,5-disila-1-oxacyclopentane (TMOSC)1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes)27,000 - 80,0001.4 - 2.2Room Temp, 30 minCyclic poly(TMOSC) capes.gov.br, acs.org
2,2,5,5-tetramethyl-2,5-disila-1-oxacyclopentane (TMOSC)1,3,4,5-tetramethyl-imidazol-2-ylideneUp to 940,000~3.2Room Temp, minutesCyclic poly(TMOSC) acs.org, nih.gov

Supramolecular Architectures from Organosilicon Building Blocks

Beyond covalent polymerization, silicon-containing molecules are valuable components for creating ordered, non-covalent supramolecular architectures. nih.gov The self-assembly of these molecules is driven by a range of interactions, including hydrogen bonding and host-guest interactions, to form large, well-defined structures. nih.govrsc.org

One approach involves designing modular organosilicon molecules that contain specific recognition motifs. For example, researchers have successfully designed and synthesized molecules embedding tetraphosphonate cavitands and ureidopyrimidone (B8570159) moieties. nih.gov These functionalities direct the assembly process through orthogonal and reversible host-guest and hydrogen-bonding interactions. This methodology allows for precise, molecular-level control over the step-by-step construction of complex assemblies on silicon wafer surfaces. The resulting structures can be characterized by surface analysis techniques like atomic force microscopy (AFM) and ellipsometry. nih.gov

Another strategy involves using interactions such as hydrogen and halogen bonds to guide the formation of two-dimensional networks on silicon surfaces. The self-assembly of molecules like 4,4''-dibromo-p-terphenyl (B92568) on a Si(111)-B surface demonstrates how these specific interactions can lead to the growth of compact supramolecular layers. rsc.org The ability to transcribe self-assembled organic structures, such as those formed by lithocholic acid in aqueous solutions, into silica (B1680970) replicas using sol-gel processes further highlights the versatility of using silicon-based chemistry to create materials with controlled shapes and sizes, from nanotubes to more complex bundles. rsc.org

These approaches demonstrate that silicon-containing units, derived from precursors conceptually related to disila carbenes, are integral to the development of advanced functional materials, spanning both covalently bonded polymers and intricately ordered supramolecular systems.

Future Perspectives and Emerging Research Directions in Disila Carbene Chemistry

Exploration of Novel Disila Carbene Architectures

The architectural diversification of disila carbenes is a key area of future research, aiming to unlock unprecedented reactivity and catalytic activity. This involves manipulating electronic configurations, introducing chirality, and expanding the cyclic scaffolds.

The vast majority of stable singlet carbenes possess a σ²π⁰ electronic configuration, where two electrons occupy an in-plane σ-type orbital, making them strong σ-donors. However, a fascinating and underexplored area is the development of carbenes with a "reverse" or inverted electronic configuration of σ⁰π², where the two electrons occupy the out-of-plane π-orbital, leaving the σ-orbital vacant. This configuration can lead to ambiphilic character, meaning the carbene can act as both a nucleophile and an electrophile.

While the synthesis of a stable carbene with a σ⁰π² configuration has been reported for a rhodium-coordinated diphosphinocarbene, this concept remains largely theoretical for disila carbenes. The development of rare-earth metal complexes bearing ambiphilic carbene ligands has demonstrated unique reactivity patterns, such as formal [2+2] and [3+3] annulations. rsc.orgnih.gov Future research will likely focus on designing this compound systems where the electronic influence of the two silicon substituents can be harnessed to stabilize a σ⁰π² configuration. This could involve using silicon atoms with highly electron-withdrawing or -donating groups to tune the energies of the carbene's frontier orbitals. The realization of ambiphilic disila carbenes could lead to novel applications in catalysis and the activation of small molecules. Another approach involves creating dual-site ambiphiles, such as the reported bis(imino)carbene, which exhibits both single-site and dual-site reactivity. escholarship.orgchemistryviews.org Applying this concept to disila systems is a logical next step.

The synthesis of chiral molecules is a cornerstone of modern chemistry, and the development of chiral disila carbenes or their precursors is a promising avenue for asymmetric catalysis. Research has demonstrated the successful organocatalytic asymmetric synthesis of Si-stereogenic silyl (B83357) ethers. acs.orgnih.gov This was achieved through a desymmetrizing reaction of symmetrical bis(methallyl)silanes with phenols, catalyzed by newly developed imidodiphosphorimidate (IDPi) catalysts, yielding enantiopure silyl ethers with high selectivity. acs.orgnih.gov

Furthermore, the synthesis of a chiral diaminophosphino(silyl)carbene, derived from (R,R)-cyclohexane-trans-1,2-diamine, has been described. researchgate.net Its reaction with methyl acrylate (B77674) resulted in a cyclopropane (B1198618) derivative as a single diastereomer, showcasing the potential for highly stereoselective transformations. researchgate.net Theoretical calculations suggest that the diastereoselectivity in such reactions has a steric origin. researchgate.net Another significant advancement is the stereospecific synthesis of silicon-stereogenic optically active silylboranes from chiral hydrosilanes, which can then act as chiral silylating agents. chemrxiv.org

Future work in this area will likely expand the library of chiral this compound precursors and the corresponding stable carbenes. These chiral catalysts could be employed in a variety of asymmetric transformations, including cyclopropanation, C-H insertion, and hydrosilylation reactions, providing enantiopure organosilicon products that are valuable in materials science and medicinal chemistry. nih.gov

The geometry and steric bulk of a carbene ligand significantly influence its catalytic performance. While five-membered N-heterocyclic carbenes (NHCs) are common, studies have shown that expanded six- and seven-membered ring NHCs can lead to enhanced catalytic activity in reactions like alkyne semihydrogenation and hydroboration. acs.org This principle is being extended to organosilicon chemistry.

Research has described the formation of medium-sized rings like polysila-cyclohexane and -cyclooctane from the transition-metal-catalyzed reactions of 1,2-disilacyclobutanes. oup.com Additionally, silylcarbene rearrangements leading to silenes and ring-expansion reactions of disilacyclobutenes have been reported as pathways to strained carbocyclic systems containing silicon. oup.com The synthesis of bicyclic systems, such as sila-bicyclo[3.1.0]hexanes, has also been documented. academie-sciences.frucsd.edu

The future direction in this field involves the deliberate synthesis of stable, expanded-ring and bicyclic disila carbenes. By incorporating the this compound moiety into larger ring systems (e.g., 6-, 7-, or 8-membered rings) or into rigid bicyclic frameworks, researchers can fine-tune the steric and electronic properties of the carbene. These novel architectures could offer unique coordination geometries, leading to improved stability, activity, and selectivity in catalytic applications compared to their acyclic or five-membered ring counterparts.

Synthesis of Chiral Disila Carbenes and Derivatives

Sustainable Synthesis and Application Approaches

A major thrust in modern chemistry is the development of sustainable processes that are environmentally friendly and economically viable. This includes creating greener synthetic routes to disila carbenes and designing them for efficient recycling in catalytic systems.

Traditional methods for creating organosilicon compounds often rely on multi-step syntheses using precious metals and hazardous solvents. scienceintheclassroom.orgnih.gov A groundbreaking future perspective lies in biocatalysis. Researchers have successfully used directed evolution to engineer a heme protein, cytochrome c from Rhodothermus marinus, to catalyze the formation of carbon-silicon bonds. scienceintheclassroom.orgnih.govthekurzweillibrary.com This biocatalyst facilitates carbene insertion into silicon-hydrogen bonds under physiological conditions, offering a highly efficient and environmentally green route to produce enantiopure organosilicon molecules with a turnover rate significantly higher than synthetic catalysts. scienceintheclassroom.orgthekurzweillibrary.com

Another sustainable approach is the use of electrochemistry. Electrosynthesis offers a way to form Si-Si and Si-C bonds, providing a greener alternative to conventional stoichiometric or catalytic methods that may require harsh reagents. rsc.org The electrochemical silylation of styrenes and the synthesis of disilanes from chlorosilanes are examples of this emerging strategy. rsc.org Future research will focus on expanding the scope of both biocatalytic and electrochemical methods for the synthesis of disila carbenes and their precursors, reducing reliance on toxic reagents and minimizing waste generation.

For catalytic applications to be economically and environmentally sustainable, the ability to recover and reuse the catalyst is crucial. The main strategies for making carbene-based catalysts recyclable involve heterogenization, where the catalyst is immobilized on a solid support, or designing water-soluble catalysts for biphasic catalysis.

A fully recyclable, heterogenized copper catalyst supported on a polystyrene-linked tris(triazolyl)methane has been developed for general carbene transfer reactions, including insertion into Si-H bonds. nih.govrsc.org Similarly, N-heterocyclic carbene catalysts have been grafted onto supports like silica (B1680970) or polystyrene resins for the self-coupling of furaldehydes, demonstrating excellent recyclability over multiple cycles. acs.org The use of silyl-tethered benzimidazolium salts in these systems highlights a direct link to organosilicon chemistry. acs.org

Another approach involves creating water-soluble catalysts. Water-soluble NHC-platinum(0) complexes have proven to be active and recyclable catalysts for the hydrosilylation of alkynes in water. The design of recyclable hybrid catalysts, such as rhodium-NHC complexes immobilized on graphene, is also a promising area for reactions like alkyne hydrosilylation. core.ac.uk The future in this domain will involve the specific design of disila carbenes with functional "tags" that allow them to be anchored to solid supports (e.g., polymers, silica, graphene) or that impart solubility in environmentally benign solvents like water. This will enable their use in efficient, recyclable catalytic systems for a wide range of chemical transformations.

Development of Environmentally Benign Synthetic Routes

Interdisciplinary Research Opportunities

The unique electronic structure of disila carbenes and related disilicon-carbene species positions them as fascinating building blocks for creating novel molecular architectures and materials. Their continued exploration is fostering significant interdisciplinary research, bridging the gap between traditional main group chemistry and transition metal catalysis, and leveraging sophisticated analytical techniques for deeper understanding.

Merging with Main Group and Transition Metal Chemistry

The chemistry of carbene-stabilized disilicon compounds represents a significant fusion of main group and transition metal chemistry. researchgate.netacs.org In this context, the disilicon moiety, stabilized by N-heterocyclic carbenes (NHCs) or cyclic (alkyl)(amino)carbenes (CAACs), can act as a unique ligand for transition metal centers, leading to complexes with unprecedented structures and reactivity. researchgate.netresearchgate.net This area is rapidly evolving, moving beyond the traditional role of carbenes as simple spectator ligands to them being integral components that modulate the properties of metallic and main group element centers.

The strong σ-donating and tunable π-accepting properties of carbene ligands are crucial for isolating low-valent and highly reactive main group compounds, including those of silicon. For instance, carbene-stabilized disilicon (L:Si=Si:L) has been utilized as a silicon-transfer agent in reactions with other main group element radicals. researchgate.net This reactivity opens pathways to novel main group heterocycles and clusters.

Furthermore, these carbene-disilicon adducts exhibit versatile coordination behavior towards transition metals. They can act as σ-donors, forming stable complexes with metals like copper and iron. researchgate.net Research has shown the synthesis of a carbene-stabilized disilicon-copper(I) chloride complex, which was studied to understand its structure and dynamic coordination behavior. researchgate.net Similarly, carbene-stabilized disilicon has been reacted to form complexes containing an Fe₂Ge₂ motif, highlighting its utility in constructing complex heterometallic systems. researchgate.net This ability to coordinate with transition metals is pivotal for developing new catalytic processes where the unique electronic properties of the disilicon ligand can influence the activity and selectivity of the metal center. numberanalytics.com

Table 1: Examples of Disilicon-Carbene Complexes in Main Group and Transition Metal Chemistry
Complex TypeDescriptionSignificanceReference
Carbene-stabilized disilicon-copper(I) chlorideA complex formed from the reaction of N-heterocyclic-carbene-stabilized disilicon with CuCl.Demonstrates the ability of the disilicon unit to act as a ligand for transition metals, with studies showing dynamic complexation behavior. researchgate.net
Dianionic silicon tris(dithiolene) complexSynthesized using carbene-stabilized disilicon as a silicon-transfer agent.Represents an unprecedented use of a disilicon compound to transfer a silicon atom to form a six-coordinate dianionic silicon complex. researchgate.net
Carbene-stabilized Fe₂Ge₂ complexA stable complex containing a formally neutral Fe₂Ge₂ motif, stabilized by NHC coordination to germanium and CO to iron.Highlights the utility of carbene-stabilized species in building complex, low-valent heterometallic clusters. researchgate.net
NHC-stabilized diselenidesDicationic diselenides formed via transition metal-mediated reactions (Fe, Zn, Cu) with NHC-selenium dihalide adducts.Illustrates a general methodology for synthesizing dicationic species of heavier main group elements stabilized by carbenes.

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding

A profound understanding of the structure, bonding, and reaction mechanisms of disila carbenes and their derivatives is unattainable without the close integration of advanced spectroscopic methods and high-level computational chemistry. researchgate.net Techniques such as multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H, ¹³C, and ²⁹Si NMR), single-crystal X-ray diffraction, and Electron Paramagnetic Resonance (EPR) spectroscopy are indispensable for characterizing these often-sensitive species. researchgate.netresearchgate.netlibretexts.org

For example, the characterization of carbene-stabilized Si₂H₂ was accomplished through single-crystal X-ray analysis, which provided definitive structural proof, complemented by mass spectrometry and NMR data. acs.org In another study, variable-temperature NMR analysis was crucial in exploring the dynamic complexation behavior of a disilicon-copper(I) chloride complex in solution. researchgate.net For open-shell species, such as triplet carbenes or radical intermediates, EPR spectroscopy is a powerful tool for probing their electronic structure. libretexts.org

Computational methods, particularly Density Functional Theory (DFT), have become a cornerstone of modern carbene chemistry. worldscientific.com They are used to:

Predict Stability and Structure: Calculations can assess the viability of synthetic targets and predict their geometric parameters. worldscientific.com

Analyze Electronic Structure: Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses help to elucidate the nature of the bonding, such as the degree of covalent versus coordinate bonding in carbene-stabilized systems. acs.orgworldscientific.com

Elucidate Reaction Mechanisms: DFT can map out reaction pathways, identify transition states, and calculate activation barriers, providing insights that are often difficult to obtain experimentally. For instance, DFT calculations were used to support a proposed mechanism for the formation of dicationic diselenides mediated by transition metals.

Interpret Spectroscopic Data: Theoretical calculations of NMR chemical shifts or vibrational frequencies can aid in the assignment of experimental spectra. researchgate.net

The synergy between experimental and theoretical approaches provides a comprehensive picture of these complex molecules. acs.org Computational studies on a carbene-stabilized 1,3-disila-2-oxyallyl zwitterion, for example, revealed aromatic character akin to the homocyclopropenium cation, an insight derived from analyzing its computed electronic structure. nih.gov

Table 2: Application of Spectroscopic and Computational Methods in Disilicon-Carbene Chemistry
Compound/SystemTechniques EmployedKey FindingsReference
(Me-cAAC:)₂Si₂H₂Single-crystal X-ray, ESI-MS, ¹H/²⁹Si NMR, DFTFirst molecular characterization of a Si₂H₂ species; theoretical analysis described bonding as either coordinate or classical double bonds. acs.org
NHC-Disilicon-CuCl ComplexCrystallography, Variable-Temperature NMR, DFTProbed the structure, bonding, and dynamic complexation behavior of the complex. researchgate.net
1,3-Disila-2-oxyallyl Zwitterion AdductsDFT, X-ray DiffractionComputational analysis revealed delocalization and aromaticity in the Lewis acid adduct. nih.gov
Disila-, Digerma-, Distannacyclobutene RingsDFT (M06/def2-TZVPP), AIM, NBO, EDAInvestigated formation energy and the nature of E-E and C-E bonds (E=Si, Ge, Sn), confirming partly covalent character. worldscientific.com
Triplet Metallocarbenes (Pd, Pt)X-ray, NMR, EPR, DFTCharacterization of persistent triplet carbenes and computational analysis of the stabilizing spin-polarized push-pull interactions. nih.gov

Unexplored Reactivity and Transformative Chemistry

While significant progress has been made in stabilizing and characterizing disila carbenes and their analogues, their synthetic potential remains largely untapped. The future of the field lies in harnessing their unique reactivity for transformative chemical reactions. numberanalytics.com The ambiphilic nature and unusual electronic configurations of some carbene species suggest a wealth of unexplored reactivity. sioc-journal.cnrsc.org

One of the most promising areas is small molecule activation. acs.org The reaction of a cyclotrisilene with carbon monoxide in the presence of an N-heterocyclic carbene to form a stable 1,3-disila-2-oxyallyl zwitterion adduct is a key example. nih.gov This demonstrates the potential of disilicon systems to react with and transform simple, abundant molecules. Future work could target the activation of other inert small molecules like carbon dioxide, dinitrogen, or methane (B114726), which remains a grand challenge in chemistry. researchgate.netsioc-journal.cn

Insertion reactions are a hallmark of carbene chemistry, and expanding their scope with this compound systems is a key future direction. libretexts.orgnih.gov While insertions into C-H and X-H bonds are well-known for conventional carbenes, exploring such reactions with disila carbenes could lead to novel organosilicon compounds. libretexts.orgopenstax.org The development of catalytic cycles based on these insertion reactions could provide new, efficient routes for silicon-carbon bond formation. nih.gov

The development of novel carbene-based reagents for organic and inorganic synthesis is another exciting frontier. The use of a [¹⁸F]difluorocarbene reagent for PET imaging applications showcases how overlooked reactivity can be harnessed for interdisciplinary science. ox.ac.uk Similar ingenuity could be applied to this compound systems to create novel synthons for materials science and drug discovery. The potential to create new polymers or advanced materials with unique electronic or photophysical properties, driven by the incorporation of the disilicon-carbene motif, is a particularly attractive long-term goal. numberanalytics.comacs.org The exploration of carbenes with inverted electronic configurations (σ⁰π²) further expands the possibilities, offering ambiphilic reactivity that could transform main group chemistry. sioc-journal.cnsustech.edu.cn

Q & A

Q. How can systematic reviews identify understudied areas in this compound chemistry, such as applications in main-group catalysis?

  • Methodological Answer : Conduct bibliometric analysis using tools like SciFinder or Web of Science with keywords "this compound" AND "catalysis." Filter for publication trends, citation networks, and methodological limitations. Prioritize studies exploring carbene redox non-innocence or cooperative effects in bimetallic systems .

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